molecular formula C26H26N6O B11532406 N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B11532406
M. Wt: 438.5 g/mol
InChI Key: YNIJHGHRBUXSHJ-ZXVVBBHZSA-N
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Description

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is part of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide stands out due to its unique triazole core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H26N6O

Molecular Weight

438.5 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1,5-diphenyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C26H26N6O/c1-3-31(4-2)22-17-15-20(16-18-22)19-27-29-26(33)24-28-25(21-11-7-5-8-12-21)32(30-24)23-13-9-6-10-14-23/h5-19H,3-4H2,1-2H3,(H,29,33)/b27-19+

InChI Key

YNIJHGHRBUXSHJ-ZXVVBBHZSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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